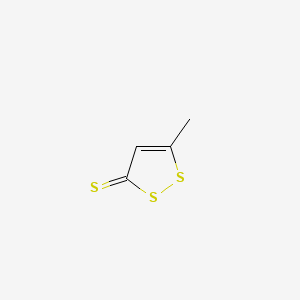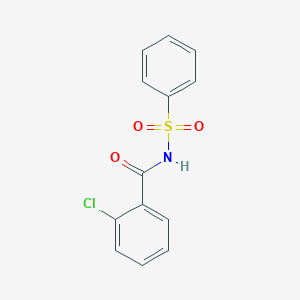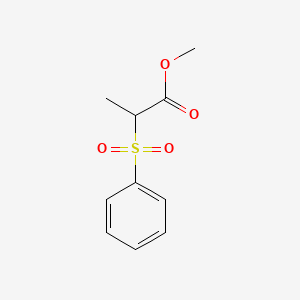
Thallium Bromide (Tl2Br2); Thallium Bromide (TlBr), Dimer; Thallium Monobromide; Thallium(I) Bromide; Thallous Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thallium Bromide (Tl2Br2), Thallium Bromide (TlBr), Dimer, Thallium Monobromide, Thallium(I) Bromide, and Thallous Bromide are chemical compounds consisting of thallium and bromine. Thallium(I) Bromide (TlBr) is the most commonly referenced form. These compounds are known for their use in various scientific and industrial applications, particularly in the field of semiconductors and radiation detection.
准备方法
Synthetic Routes and Reaction Conditions: Thallium(I) Bromide can be synthesized by reacting thallium with bromine or by reacting sodium or potassium bromide with any thallium compound . The reaction typically involves the direct combination of the elements or the exchange reaction with thallium salts.
Industrial Production Methods: In industrial settings, Thallium(I) Bromide is often produced by purifying thallous bromide through refluxing with water containing hydrobromic acid (HBr). The compound is then washed until acid-free, heated to 300°C for several hours, and stored in brown bottles to prevent degradation .
化学反应分析
Types of Reactions: Thallium(I) Bromide undergoes various chemical reactions, including:
Oxidation: Thallium(I) Bromide can be oxidized to thallium(III) compounds.
Reduction: It can be reduced back to elemental thallium.
Substitution: Thallium(I) Bromide can participate in substitution reactions where the bromide ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like hydrogen gas or metals.
Substitution: Halide exchange reactions using other halide salts.
Major Products Formed:
Oxidation: Thallium(III) Bromide (TlBr3).
Reduction: Elemental thallium.
Substitution: Formation of other thallium halides like Thallium(I) Chloride (TlCl).
科学研究应用
Thallium Bromide compounds have several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and studies due to its toxicological properties.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Widely used in semiconductors, X-ray, and gamma-ray detectors, and infrared optical materials
作用机制
Thallium Bromide exerts its effects primarily through its interaction with biological systems and its semiconductor properties. In biological systems, thallium ions can interfere with cellular processes, leading to toxicity. In semiconductors, Thallium Bromide’s band gap and crystalline structure enable it to detect radiation and convert it into electrical signals .
相似化合物的比较
- Thallium(I) Fluoride (TlF)
- Thallium(I) Chloride (TlCl)
- Thallium(I) Iodide (TlI)
- Indium(I) Bromide (InBr)
- Lead(II) Bromide (PbBr2)
- Bismuth Bromide (BiBr3)
Comparison: Thallium Bromide is unique due to its specific band gap and crystalline structure, which make it particularly suitable for radiation detection and semiconductor applications.
属性
分子式 |
BrTl |
|---|---|
分子量 |
284.29 g/mol |
IUPAC 名称 |
thallium(1+);bromide |
InChI |
InChI=1S/BrH.Tl/h1H;/q;+1/p-1 |
InChI 键 |
PGAPATLGJSQQBU-UHFFFAOYSA-M |
规范 SMILES |
[Br-].[Tl+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)
![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)





![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)



![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B8751084.png)
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)
